Cas no 1871583-65-1 (benzyl pent-1-yn-3-ylcarbamate)

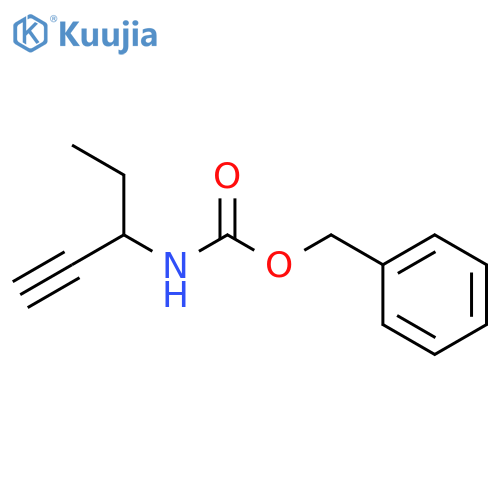

1871583-65-1 structure

商品名:benzyl pent-1-yn-3-ylcarbamate

CAS番号:1871583-65-1

MF:C13H15NO2

メガワット:217.263703584671

CID:6442412

benzyl pent-1-yn-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl pent-1-yn-3-ylcarbamate

- Carbamic acid, N-(1-ethyl-2-propyn-1-yl)-, phenylmethyl ester

-

- インチ: 1S/C13H15NO2/c1-3-12(4-2)14-13(15)16-10-11-8-6-5-7-9-11/h1,5-9,12H,4,10H2,2H3,(H,14,15)

- InChIKey: MXLGTGPKNFECIH-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NC(CC)C#C

じっけんとくせい

- 密度みつど: 1.079±0.06 g/cm3(Predicted)

- ふってん: 345.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 11.13±0.46(Predicted)

benzyl pent-1-yn-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6248356-0.5g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 0.5g |

$1357.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-2.5g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 2.5g |

$2771.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-1.0g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 1g |

$1414.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-10.0g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 10g |

$6082.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-0.1g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 0.1g |

$1244.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-0.25g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 0.25g |

$1300.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-0.05g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 0.05g |

$1188.0 | 2023-05-25 | ||

| Enamine | EN300-6248356-5.0g |

benzyl N-(pent-1-yn-3-yl)carbamate |

1871583-65-1 | 5g |

$4102.0 | 2023-05-25 |

benzyl pent-1-yn-3-ylcarbamate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1871583-65-1 (benzyl pent-1-yn-3-ylcarbamate) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬